7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the heterocyclization of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents . Another approach is the multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . These reactions are typically carried out under controlled conditions to ensure regioselectivity and high yields.
Chemical Reactions Analysis
7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions include dihydro derivatives and carboxylates .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, particularly against gastric cancer cells . The compound has also exhibited antiparasitic activity, making it a potential candidate for the treatment of diseases like leishmaniasis and Chagas disease . Additionally, it has been explored for its antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties .
Mechanism of Action
The mechanism of action of 7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, contributing to its anticancer effects .
Comparison with Similar Compounds
7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other triazolopyrimidine derivatives, such as 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine . While both compounds exhibit significant biological activities, this compound is unique due to its specific structural features and the range of reactions it can undergo . Other similar compounds include pyrazolo[1,5-a]pyrimidines, which are known for their antitrypanosomal activity .
Properties
Molecular Formula |
C11H8N4O2 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
7-hydroxy-6-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H8N4O2/c16-9-8(7-4-2-1-3-5-7)10(17)15-11(14-9)12-6-13-15/h1-6,17H,(H,12,13,14,16) |
InChI Key |
LZTHNXKDWHRGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC=N3)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.